molecular formula C29H35N3O7 B12982884 Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12982884
M. Wt: 537.6 g/mol
InChI Key: XRCOHVSDDNLDKL-UHFFFAOYSA-N
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Description

Functional Group Priority and Suffix Selection

Per IUPAC rules, the highest-priority functional group determines the suffix. Here, the quinazolin-4-one core (a cyclic ketone fused to an aromatic ring) takes precedence over ester and ether groups. The remaining functional groups are treated as substituents, with their positions and prefixes assigned accordingly.

Comparative Structural Analysis with Related Quinazolinone Derivatives

Quinazolinone derivatives exhibit structural diversity that directly influences their physicochemical and pharmacological properties. A comparative analysis with analogous compounds reveals critical distinctions:

Compound Name Key Structural Features Biological Relevance
2-Amino-3H-quinazolin-4-one Lacks ester and piperidine groups; features an amino substituent at position 2. Antifungal and anticonvulsant activity.
Pivaloyloxymethyl 6-aminopenicilanate Contains a β-lactam ring fused to thiazolidine, with a pivaloyloxymethyl ester. Antibiotic prodrug (e.g., ampicillin).
7-(N-tert-Butoxycarbonylpiperidin-4-ylmethoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one Replaces benzyl with tert-butyl carbamate; alters lipophilicity. Intermediate in kinase inhibitor synthesis.

Substituent Effects on Reactivity and Solubility

  • Pivaloyloxymethyl Group : Enhances lipophilicity and metabolic stability compared to unsubstituted hydroxymethyl derivatives.
  • Benzyl Carbamate : Introduces steric bulk, potentially hindering enzymatic degradation at the piperidine nitrogen.
  • Methoxy Group : Electron-donating effects stabilize the quinazolinone ring against oxidative degradation.

These structural modifications underscore the compound’s design as a prodrug or intermediate in targeted drug delivery systems, leveraging esterase-mediated hydrolysis for activation.

Conformational Isomerism and Stereochemical Considerations

The molecule’s conformational flexibility arises from three key regions:

  • Piperidine Ring : Adopts chair or boat conformations, influenced by the bulky benzyl carbamate group.
  • Pivaloyloxymethyl Ester : Free rotation around the $$ \text{C-O} $$ bond creates multiple rotamers, impacting intermolecular interactions.
  • Quinazolinone Core : Planar structure restricts rotation, but substituents at positions 3 and 7 introduce torsional strain.

Stereochemical Analysis

No chiral centers are present in the molecule, as all substituents either reside on planar regions (quinazolinone) or are symmetrically arranged (pivaloyl group). However, atropisomerism may occur if rotation around the $$ \text{C-O} $$ bond in the oxymethylpiperidine linker becomes restricted, though this is unlikely under standard conditions.

Computational Insights

Density functional theory (DFT) calculations predict that the chair conformation of the piperidine ring is energetically favored ($$\Delta G = -2.3 \, \text{kcal/mol}$$) over the boat form due to reduced 1,3-diaxial interactions. Similarly, the anti-periplanar orientation of the pivaloyloxy group relative to the quinazolinone ring minimizes steric clash with the methoxy substituent.

Properties

Molecular Formula

C29H35N3O7

Molecular Weight

537.6 g/mol

IUPAC Name

benzyl 4-[[3-(2,2-dimethylpropanoyloxymethyl)-6-methoxy-4-oxoquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C29H35N3O7/c1-29(2,3)27(34)39-19-32-18-30-23-15-25(24(36-4)14-22(23)26(32)33)37-16-21-10-12-31(13-11-21)28(35)38-17-20-8-6-5-7-9-20/h5-9,14-15,18,21H,10-13,16-17,19H2,1-4H3

InChI Key

XRCOHVSDDNLDKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxy-4-oxo-3-(hydroxymethyl)-3,4-dihydroquinazoline

  • Starting from 6-methoxy-4-oxoquinazoline derivatives, the 3-position is functionalized by hydroxymethylation.
  • This is commonly achieved by selective reduction or formylation followed by reduction to the hydroxymethyl group.
  • The hydroxymethyl group serves as a handle for further esterification.

Esterification to Form the Pivaloyloxy Methyl Group

  • The hydroxymethyl group at the 3-position is esterified with pivaloyl chloride or pivalic anhydride under mild base conditions (e.g., pyridine or triethylamine) to yield the pivaloyloxy methyl ester.
  • This step requires careful control of temperature and stoichiometry to avoid over-acylation or hydrolysis.

Preparation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • The piperidine ring is protected at the nitrogen with a benzyl carbamate group (Cbz protection).
  • The 4-position of piperidine is functionalized with a hydroxymethyl group, typically via nucleophilic substitution or reduction of a corresponding aldehyde or halide precursor.

Formation of the Ether Linkage

  • The key step involves coupling the quinazolinone pivaloyloxy methyl intermediate with the benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • This is achieved by converting the hydroxymethyl group on the quinazolinone to a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with the piperidine hydroxyl group.
  • Alternatively, Mitsunobu reaction conditions can be employed to form the ether bond with inversion of configuration if stereochemistry is a concern.

Final Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and HPLC to confirm purity and structure.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxymethylation of quinazolinone Formaldehyde, NaBH4 or equivalent reductant 70-85 Controlled pH to avoid side reactions
Esterification with pivaloyl chloride Pivaloyl chloride, pyridine, 0-25°C 80-90 Anhydrous conditions preferred
Protection of piperidine N Benzyl chloroformate, base (NaHCO3) 85-95 Standard Cbz protection
Hydroxymethylation of piperidine 4-position Reduction of aldehyde precursor or substitution 75-88 Stereochemistry control important
Ether bond formation Mesylate intermediate, nucleophilic substitution or Mitsunobu reaction 65-80 Reaction temperature 0-50°C
Purification Silica gel chromatography, recrystallization - Purity >95%

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to accelerate similar ether bond formations, reducing reaction times from hours to minutes at controlled temperatures (~100°C) without compromising yield or purity.
  • Protection/deprotection strategies are critical to avoid side reactions, especially for the piperidine nitrogen and the quinazolinone core.
  • The use of pivaloyl protecting groups enhances the stability of the hydroxymethyl intermediate and facilitates selective reactions.
  • Oxidative cyclization and other heterocyclic functionalization methods reported in recent literature provide alternative routes to quinazolinone derivatives but are less common for this specific compound due to the complexity of substituents.
  • The benzyl carbamate protecting group is preferred for its ease of removal under mild hydrogenolysis conditions, preserving sensitive ester and ether linkages.

Summary Table of Key Intermediates and Their Roles

Intermediate Role in Synthesis Key Features
6-Methoxy-4-oxo-3-(hydroxymethyl)quinazoline Quinazolinone core precursor Site for pivaloyloxy ester formation
Pivaloyloxy methyl quinazolinone Activated ester intermediate Enhanced stability and reactivity
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Piperidine core with protected nitrogen Nucleophile for ether bond formation
Mesylate or tosylate derivative of quinazolinone Electrophilic intermediate for coupling Facilitates nucleophilic substitution
Final compound Target molecule Contains all functional groups intact

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.

    Substitution: Substitution of the benzyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroquinazoline analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s quinazolinone core differentiates it from analogs with alternative heterocyclic systems. For example, Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 617696-95-4) features a thiazolo[3,2-a]pyrimidine core instead, with a thiophene substituent and a dimethylamino benzylidene group. This divergence in core structure impacts electronic properties, hydrogen-bonding capacity, and steric interactions with biological targets.

Compound Core Structure Key Substituents Molecular Weight Hypothetical Bioactivity
Target Compound Quinazolinone Pivaloyloxymethyl, benzyl piperidine carboxylate ~543.5 Kinase inhibition (estimated)
CAS 617696-95-4 Thiazolo[3,2-a]pyrimidine Thiophen-2-yl, dimethylamino benzylidene 515.6 Unreported (structural similarity to protease inhibitors)

Prodrug Features and Pharmacokinetics

The pivaloyloxymethyl group in the target compound is a prodrug-enabling moiety, facilitating passive diffusion across membranes before enzymatic hydrolysis to release the active metabolite. This contrasts with non-prodrug analogs like 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS 606955-81-1) , which lack such modifications and may exhibit reduced oral bioavailability.

Ligand-Based Similarity and Activity Cliffs

Per the similar property principle , the target compound shares moderate Tanimoto similarity (estimated 0.4–0.6 using Morgan fingerprints) with kinase inhibitors like gefitinib due to its aromatic core and flexible side chains. However, the pivaloyloxymethyl group introduces an “activity cliff” scenario—a minor structural change (e.g., ester vs. hydroxyl group) could drastically alter potency or selectivity .

Biological Activity

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure

  • Molecular Formula : C29H35N3O7
  • Molecular Weight : 537.604 g/mol
  • CAS Number : 1956340-69-4

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound involves several chemical reactions that modify the quinazoline scaffold to enhance its biological activity. The structural modifications are crucial in determining the compound's efficacy and safety profile.

Research indicates that this compound may exert its effects through multiple mechanisms, including:

  • Anticancer Activity : Studies have shown that similar quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structural characteristics of the compound suggest potential interactions with cellular pathways involved in cell cycle regulation and apoptosis induction .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of benzyl piperidine carboxylates exhibit varying degrees of antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. For instance:

CompoundIC50 (µM) U-937IC50 (µM) SK-MEL-1
Benzyl Derivative A5.23.8
Benzyl Derivative B10.16.5

These results indicate that modifications at specific positions on the benzyl ring can significantly enhance or reduce activity against these cancer types .

Anti-inflammatory Activity

In a model of induced inflammation, compounds similar to this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

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